molecular formula C17H16F6N2O B1219436 (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol CAS No. 49752-90-1

(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol

Cat. No.: B1219436
CAS No.: 49752-90-1
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Mefloquine plays a significant role in biochemical reactions, particularly in its interaction with the malaria parasite. It targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects . The compound interacts with various biomolecules, including enzymes and proteins involved in the parasite’s metabolic processes. Mefloquine’s interaction with these biomolecules disrupts the parasite’s ability to replicate and survive within the host .

Cellular Effects

Mefloquine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In malaria parasites, mefloquine disrupts the normal function of the digestive vacuole, leading to the accumulation of toxic heme and subsequent parasite death . In mammalian cells, mefloquine can cause neuropsychiatric side effects, including anxiety, depression, and hallucinations . These effects are thought to be related to its impact on neurotransmitter systems and neuronal function .

Molecular Mechanism

The molecular mechanism of mefloquine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Mefloquine binds to the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and leading to the death of the parasite . Additionally, mefloquine has been shown to inhibit the activity of enzymes involved in the parasite’s metabolic pathways, further disrupting its ability to survive . Changes in gene expression in response to mefloquine treatment have also been observed, contributing to its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mefloquine change over time. The compound is stable under normal storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that mefloquine can have persistent effects on cellular function, including neuropsychiatric side effects that may last for several months after discontinuation of the drug . These long-term effects are thought to be related to the compound’s long half-life and its accumulation in tissues .

Dosage Effects in Animal Models

The effects of mefloquine vary with different dosages in animal models. At therapeutic doses, mefloquine is effective in preventing and treating malaria without causing significant adverse effects . At higher doses, mefloquine can cause toxic effects, including neuropsychiatric symptoms and damage to the liver and kidneys . Studies in rats have shown that mefloquine induces dose-related changes in spontaneous activity and motor function, with higher doses leading to more severe effects .

Metabolic Pathways

Mefloquine is heavily metabolized in the liver by the CYP3A4 enzyme . Two main metabolites have been identified: 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, which is inactive against Plasmodium falciparum, and a minor alcohol metabolite . The metabolism of mefloquine affects its efficacy and toxicity, with variations in metabolic pathways potentially influencing individual responses to the drug .

Transport and Distribution

Mefloquine is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract, with food significantly increasing its absorption and bioavailability . Once in the bloodstream, mefloquine is distributed to various tissues, including the liver, spleen, and brain . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of mefloquine affects its activity and function. In malaria parasites, mefloquine accumulates in the digestive vacuole, where it disrupts the parasite’s metabolic processes . In mammalian cells, mefloquine can localize to the brain, where it affects neurotransmitter systems and neuronal function . The compound’s localization is influenced by its chemical properties and interactions with cellular transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is synthesized through a multi-step process starting from 2,8-bis(trifluoromethyl)quinoline . The key steps involve:

Industrial Production Methods

Industrial production of mefloquine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives and piperidine analogs, which can have different pharmacological properties .

Scientific Research Applications

(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is often compared with other antimalarial drugs such as chloroquine, hydroxychloroquine, and atovaquone-proguanil .

    Chloroquine and Hydroxychloroquine: These are 4-aminoquinoline compounds that are structurally similar to mefloquine but differ in their side chain modifications.

    Atovaquone-Proguanil: This combination is used as an alternative to mefloquine for malaria prophylaxis.

This compound’s uniqueness lies in its ability to remain effective in regions with high resistance to other antimalarial drugs, making it a valuable tool in the fight against malaria .

Properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQGYMUWCZPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860636
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol
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Molecular Weight

378.31 g/mol
Source PubChem
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Physical Description

Solid
Record name Mefloquine
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Boiling Point

415.7±40.0 °C
Record name Mefloquine
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Solubility

3.80e-02 g/L
Record name Mefloquine
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Density

Crystal density: 1.432 g/cu cm
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Mechanism of Action

The mechanism of action of mefloquine is not completely understood. Some studies suggest that mefloquine specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects. There are other studies in the literature with limited in vitro data on mefloquine's mechanism of action., Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine., The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered.
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CAS No.

49752-90-1, 53230-10-7
Record name α-(2-Piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol
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Record name MEFLOQUINE
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Melting Point

250-254, 174-176 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol
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(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol
Customer
Q & A

A: Mefloquine induces cell death in leukemia and myeloma cells primarily through the induction of reactive oxygen species (ROS). This process is dependent on the activation of STAT1, a transcription factor downstream of the Toll-like receptor and interferon (TLR-IFN) signaling pathways. []

A: Mefloquine activates the TLR-IFN cytokine axis in leukemia cells, leading to the activation of STAT1 and NF-κB transcription factors. This activation, in turn, triggers a cascade of events that ultimately results in ROS production. []

A: Research suggests that Mefloquine exhibits activity against various parasites, potentially by inhibiting connexin 26 hemichannels. This inhibition has been observed in Xenopus laevis oocytes and is believed to contribute to its efficacy against KID syndrome. [] Studies also suggest that Mefloquine may disrupt cell membranes in certain bacteria, contributing to its bactericidal effects. []

A: The molecular formula of Mefloquine hydrochloride is C17H16F6N2O•HCl•0.5CH3OH, and its molecular weight is 430.8 g/mol. []

A: Mefloquine hydrochloride crystallizes as a secondary amine salt with channels of disordered methanol solvent. It exhibits a tetragonal crystal system with the space group P42/n. []

A: Yes, 1H-NMR studies suggest that the erythro isomer of Mefloquine hydrochloride exists predominantly in one conformation in solution, while the threo isomer exists as a mixed population of two stable conformers. []

A: Yes, molecular mechanics calculations using the MMX force field have been employed to determine the minimum energy conformations of Mefloquine and related compounds. This approach aids in understanding the structure-activity relationships of these molecules. []

A: Studies on the isolated mouse phrenic nerve diaphragm preparation revealed that the erythro and threo isomers of Mefloquine exhibit distinct pharmacological profiles. The erythro isomer primarily induces muscle contraction and inhibits both indirectly and directly stimulated twitch responses. In contrast, the threo isomer lacks contractile effects but potentiates directly stimulated twitch responses. []

A: Research suggests that a piperidine methanol group attached to pyridine, quinoline, or benzylquinoline ring systems is crucial for the antimicrobial activity of Mefloquine analogs. Compounds with these structural features displayed significant activity against gram-positive bacteria, including Staphylococcus and Streptococcus species. []

A: Researchers are investigating novel organic salts of Mefloquine to enhance its pharmaceutical properties. For instance, Mefloquine mesylate demonstrated increased water solubility compared to Mefloquine hydrochloride. Furthermore, most of the newly synthesized salts exhibited improved permeability and diffusion through synthetic membranes, with the exception of Mefloquine docusate. These findings highlight the potential of organic salts in optimizing Mefloquine formulations. []

A: In vitro studies have shown that Mefloquine exhibits more potent and rapid amoebicidal activity against E. histolytica trophozoites compared to Metronidazole. Additionally, Mefloquine effectively killed the cysts of a related reptilian parasite, Entamoeba invadens, while Metronidazole did not. []

A: Resistance to Mefloquine in P. falciparum is often associated with amplification and overexpression of the pfmdr1 gene, which encodes the P-glycoprotein homologue 1 (Pgh1) transporter. This transporter is believed to efflux Mefloquine from the parasite's digestive vacuole, reducing its efficacy. [, ]

A: Yes, studies indicate that Mefloquine resistance in P. falciparum is linked to cross-resistance with halofantrine and quinine. This cross-resistance is thought to stem from the increased expression of the pfmdr1 gene, which affects the parasite's susceptibility to multiple drugs. []

A: While not conclusively established, research suggests a potential interaction between Mefloquine and the P-glycoprotein (P-gp) transporter. This transporter plays a crucial role in drug efflux and may influence the distribution and elimination of Mefloquine, potentially contributing to its pharmacokinetic profile. [, ]

A: In vitro studies using microsomes from various species suggest that Mefloquine undergoes phase I hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes. Feline and common brush-tailed possum microsomes effectively metabolized Mefloquine, while the process was much slower in canine microsomes. []

A: Several alternatives to Mefloquine exist for malaria treatment, each with its own efficacy and safety profile. Some commonly used options include: * Atovaquone/Proguanil: This combination therapy has demonstrated high efficacy against multidrug-resistant P. falciparum malaria and is generally well-tolerated. [] * Artesunate plus Mefloquine: This combination is also effective in areas with low malaria transmission, with higher cure rates observed compared to Mefloquine alone. [] * Pyronaridine-artesunate: This fixed-dose combination therapy has shown promising results in treating uncomplicated P. falciparum malaria. [] * Dihydroartemisinin-Piperaquine: This ACT can be safely combined with Mefloquine for treating multidrug-resistant malaria. [] * Halofantrine: Though effective, its use is limited due to a higher risk of cardiac toxicity. [, ]

A: Mefloquine was developed by the Walter Reed Army Institute of Research and Roche Laboratories and was approved for malaria treatment by the US Food and Drug Administration in 1989. It was initially marketed under the trade name Lariam. []

A: Research suggests that Mefloquine may have potential applications in treating other diseases: * Echinococcosis: Both in vitro and in vivo studies have indicated its potential efficacy against alveolar echinococcosis, a parasitic disease caused by the tapeworm Echinococcus multilocularis. [] * Tuberculosis: Mefloquine exhibits bactericidal activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, in vitro and within macrophages. [] * Amoebiasis: Mefloquine demonstrates potent in vitro activity against Entamoeba histolytica, suggesting its potential as a future treatment option. []

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